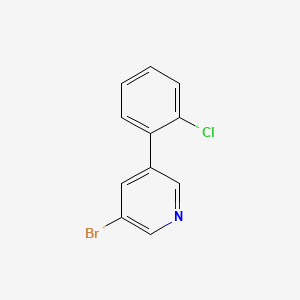

3-Bromo-5-(2-chlorophenyl)pyridine

Description

3-Bromo-5-(2-chlorophenyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 2-chlorophenyl substituent at the 5-position. The bromine and chlorine substituents contribute to its electronic and steric properties, influencing reactivity and applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry .

Properties

IUPAC Name |

3-bromo-5-(2-chlorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClN/c12-9-5-8(6-14-7-9)10-3-1-2-4-11(10)13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGJAPOXBXKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702134 | |

| Record name | 3-Bromo-5-(2-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912934-76-0 | |

| Record name | 3-Bromo-5-(2-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-chlorophenyl)pyridine typically involves halogenation and coupling reactions. One common method is the bromination of 5-(2-chlorophenyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-chlorophenyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Often use palladium catalysts, phosphine ligands, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while Suzuki-Miyaura coupling can produce a biaryl compound.

Scientific Research Applications

3-Bromo-5-(2-chlorophenyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-chlorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, Br, F) enhance electrophilicity, favoring cross-coupling reactions. For example, 3-Bromo-5-(2,5-difluorophenyl)pyridine exhibits superior reactivity in Pd-catalyzed couplings due to fluorine’s strong electron-withdrawing effect .

- Electron-donating groups (e.g., OCH₃, tetrahydropyranyl-O) improve solubility and bioavailability, making them preferable in drug design .

Biological Activity: Halogenated pyridines with aryl substituents (e.g., 2-chlorophenyl, difluorophenyl) show antimicrobial and kinase-inhibiting activities . Fluorinated derivatives (e.g., 3-Bromo-5-(4-fluorophenoxy)pyridine) are prioritized in materials science for their stability and luminescent properties .

Synthetic Utility :

- Bromine at the 3-position is a common handle for functionalization. For instance, 3-bromo-5-(boronate ester)pyridine derivatives are pivotal in synthesizing cholinergic drugs .

- Methyl or trifluoromethyl groups (e.g., 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine) enhance lipophilicity, aiding in agrochemical applications .

Nonlinear Optical (NLO) Properties

Studies on 3-Bromo-5-(2,5-difluorophenyl)pyridine reveal strong NLO responses due to its planar structure and electron-deficient aromatic system. This suggests that this compound may exhibit comparable NLO activity, given the similar electronic effects of chlorine and fluorine .

Pharmaceutical Intermediates

- Cholinergic Drug Synthesis : Analogous compounds like 3-bromo-5-(boronate ester)pyridine are key intermediates for gastrointestinal therapeutics .

- mGluR5 Modulators: Pyridine derivatives with bulky substituents (e.g., naphthyl groups) are used in synthesizing oxazolidinones for neurological disorders .

Biological Activity

3-Bromo-5-(2-chlorophenyl)pyridine is a halogenated pyridine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C12H8BrClN

- Molecular Weight : Approximately 268.54 g/mol

- Structural Features : The compound features a bromine atom at the 3-position and a 2-chlorophenyl group at the 5-position of the pyridine ring, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential anticancer agents. The presence of halogens in pyridine derivatives can enhance their binding affinity to biological targets, making them valuable in drug design.

Anticancer Activity

-

Mechanism of Action :

- The compound has shown potential in inhibiting key kinases involved in cancer pathways, specifically PI3Kα and PI3Kγ. Molecular docking studies suggest effective interactions with these enzymes.

- In vitro studies have demonstrated that related compounds inhibit PI3Kα with IC50 values ranging from 1.08 μM to 2.69 μM, indicating a strong potential for anticancer applications .

-

Case Studies :

- A study focused on the synthesis of various pyridine derivatives revealed that modifications at specific positions could enhance anticancer efficacy while reducing toxicity to normal cells .

- Another research highlighted the importance of structural variations in enhancing biological activity against specific cancer cell lines, emphasizing the role of halogenation.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Selectivity : Compounds derived from similar structures have shown selectivity against Chlamydia trachomatis, with minimal effects on host cell viability. This selectivity is crucial for developing targeted therapies .

- Toxicity Studies : Preliminary toxicity assessments indicated that these compounds exhibit mild toxicity towards mammalian cell lines but are non-mutagenic in Drosophila melanogaster assays, suggesting a favorable safety profile for further development .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-(4-chlorophenyl)pyridine | Bromine at the 3-position; 4-chloro substituent | Different substitution pattern affects reactivity |

| 3-Bromo-5-chloro-2-hydroxypyridine | Hydroxy group at the 2-position | Hydroxyl group increases polarity and solubility |

| 5-Bromo-2-chloro-3-pyridinol | Hydroxyl group on pyridine | Exhibits different biological activities due to hydroxyl presence |

The differences in substitution patterns significantly affect the reactivity and biological activity of these compounds, highlighting the importance of structural design in drug development.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Bromo-5-(2-chlorophenyl)pyridine, and how can purity be optimized?

- Methodology :

- Bromination : Start with 5-(2-chlorophenyl)pyridine and use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at 80°C .

- Coupling Reactions : Employ Suzuki-Miyaura cross-coupling with 2-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/H₂O mixture at 70°C .

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR : Analyze -NMR (δ 8.5–8.7 ppm for pyridine protons) and -NMR (δ 120–150 ppm for aromatic carbons) .

- Mass Spectrometry : Expect a molecular ion peak at m/z 268 (M⁺) with isotopic patterns confirming Br and Cl .

- XRD : Single-crystal X-ray diffraction confirms spatial arrangement, with bond angles and distances matching pyridine derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Methods :

- Antimicrobial Activity : Use microdilution assays against S. aureus and E. coli (MIC values typically 16–64 µg/mL) .

- Receptor Binding : Radioligand displacement assays for nicotinic acetylcholine receptors (nAChRs) in neuronal cell lines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Approach :

- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to compute HOMO-LUMO gaps (~4.5 eV), electrostatic potential maps, and dipole moments .

- NLO Properties : Predict second-order nonlinear optical (NLO) susceptibility (β ~ 5.8 × 10⁻³⁰ esu) for optoelectronic applications .

Q. What strategies mitigate low yields in regioselective bromination of pyridine derivatives?

- Optimization :

- Directed Bromination : Introduce directing groups (e.g., -NH₂) to enhance 3-position selectivity .

- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 6 hours) and improve yield (85% vs. 60%) under controlled microwave conditions .

Q. How can contradictions in reported biological activity (e.g., variable MIC values) be resolved?

- Resolution Framework :

- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- SAR Studies : Modify substituents (e.g., replace Cl with CF₃) and correlate changes with activity trends .

Q. What are effective methods to design derivatives for enhanced nAChR selectivity?

- Design Principles :

- Bioisosteric Replacement : Substitute Br with I or CF₃ to modulate lipophilicity (logP from 2.8 to 3.5) .

- Molecular Docking : Use AutoDock Vina to predict binding affinity (ΔG < -8 kcal/mol) to α4β2 nAChR subtypes .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.